Field: Organic Chemistry
Summary: The compound 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide, which is structurally similar to the compound , was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
Methods: The synthetic procedure involved the cyclization of a glycine-derived enamino amide .
Results: The experiment resulted in a high yield and operational simplicity .
Field: Medicinal Chemistry
Summary: Thiazoles, a group of azole heterocycles, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Methods: The synthesis of thiazole-based heterocyclic scaffolds involves various chemical reactions .
Results: Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Methods: The synthesis of imidazole and its derivatives involves various chemical reactions .
Results: The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Summary: Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom. They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Results: Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
1,3-Thiazolin-4-one-2-acetonitrile features a five-membered ring containing both sulfur and nitrogen atoms. The compound is recognized for its potential as a precursor in various organic syntheses and its pharmacological significance. The thiazole ring structure contributes to its reactivity and interaction with biological systems.
1,3-Thiazolin-4-one-2-acetonitrile exhibits a range of biological activities:
The synthesis of 1,3-thiazolin-4-one-2-acetonitrile can be achieved through various methods:
The compound finds applications in several fields:
Interaction studies have focused on how 1,3-thiazolin-4-one-2-acetonitrile interacts with various biological targets:
Several compounds share structural similarities with 1,3-thiazolin-4-one-2-acetonitrile. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Thiazole | Five-membered ring | Basic structure with diverse substituents |
2-Aminothiazole | Amino-substituted | Enhanced reactivity due to amino group |
4-Thiazolidinone | Saturated ring | Contains an additional nitrogen atom |
2-Acetylthiazole | Acetyl-substituted | Acetyl group enhances lipophilicity |
1,3-Thiazolin-4-one-2-acetonitrile is unique due to its specific acetonitrile substitution and the positioning of functional groups that influence its reactivity and biological activity.
Acute Toxic